
GAT-100: A Covalent Allosteric Modulator of the
Cannabinoid CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GAT-100

Cat. No.: B607604 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
GAT-100 is a potent, selective, and irreversible negative allosteric modulator (NAM) of the

cannabinoid 1 receptor (CB1R). Its unique covalent binding mechanism and functional profile

make it a valuable tool for studying CB1R allostery and a potential lead compound for the

development of novel therapeutics. This document provides a comprehensive overview of the

molecular structure, properties, and experimental methodologies related to GAT-100.

Molecular Structure and Physicochemical
Properties
GAT-100, with the IUPAC name 3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-

indole-2-carboxamide, is a derivative of the known CB1R NAM, Org27569. The key structural

feature of GAT-100 is the electrophilic isothiocyanate (-N=C=S) group at the C-5 position of the

indole ring, which enables its covalent interaction with the receptor.

Table 1: Physicochemical Properties of GAT-100
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Property Value Reference

CAS Number 1663564-42-8 [1]

Molecular Formula C25H28N4OS [1]

Molecular Weight 432.59 g/mol [1]

Appearance Solid [1]

Solubility 10 mM in DMSO [1]

LogP 5.90 [1]

Mechanism of Action and Signaling Pathways
GAT-100 functions as a NAM of the CB1R, meaning it binds to a site on the receptor distinct

from the orthosteric site where endogenous cannabinoids like anandamide and 2-

arachidonoylglycerol bind. This allosteric binding modulates the receptor's response to

orthosteric agonists. GAT-100 has been shown to negatively modulate several downstream

signaling pathways activated by CB1R agonists.[2]

The primary signaling cascades affected by GAT-100's modulation of CB1R are the G-protein-

dependent and β-arrestin-dependent pathways. CB1R primarily couples to Gi/o proteins,

leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic

AMP (cAMP) levels.[2][3] Activation of CB1R can also lead to the recruitment of β-arrestin,

which is involved in receptor desensitization and internalization, as well as initiating its own

signaling cascades, such as the phosphorylation of extracellular signal-regulated kinases

(ERK1/2).[2] GAT-100 has been demonstrated to be a potent NAM of agonist-induced β-

arrestin1 recruitment, PLCβ3 and ERK1/2 phosphorylation, and cAMP accumulation.[2][4][5]
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Figure 1: GAT-100 Modulation of CB1R Signaling Pathways.

Quantitative Data
GAT-100 has been characterized across a range of functional assays, demonstrating its

potency as a CB1R NAM. The following table summarizes key quantitative data from in vitro

studies.

Table 2: In Vitro Pharmacology of GAT-100
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Assay Cell Line Agonist
IC50 / EC50
(nM)

Emax (% of
agonist
response)

Reference

β-Arrestin1

Recruitment
HEK293A CP55,940 2.1 0% [2]

cAMP

Accumulation
HEK293A CP55,940 174 Not Reported [2]

PLCβ3

Phosphorylati

on

HEK293A CP55,940 1.8 15% [2]

ERK1/2

Phosphorylati

on

HEK293A CP55,940 3.2 10% [2]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The

following sections provide summaries of the key experimental protocols for the synthesis and

characterization of GAT-100.

Synthesis of GAT-100
The synthesis of GAT-100 is based on the derivatization of the indole-2-carboxamide scaffold

of Org27569. The key step involves the introduction of the isothiocyanate group. A detailed

synthesis protocol is described by Kulkarni et al. (2016).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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